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Compound of Interest

Compound Name: AMG28

Cat. No.: B15580836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of AMG28, a multi-kinase

inhibitor, and related compounds targeting similar pathways. The information is intended to

support preclinical and clinical research in drug development by presenting available safety

data, outlining relevant experimental methodologies, and visualizing the key signaling

pathways involved.

Executive Summary
AMG28 is a potent and selective kinase inhibitor targeting Phosphatidylinositol-3-Phosphate 5-

Kinase (PIKfyve), NF-κB Inducing Kinase (NIK), and Tau Tubulin Kinase 1 (TTBK1). While

comprehensive safety data for AMG28 is not publicly available, this guide consolidates known

information regarding its selectivity and the safety profiles of other inhibitors targeting PIKfyve,

NIK, and TTBK1. This comparative approach offers insights into the potential safety

considerations for AMG28 and similar compounds in therapeutic development.

Data Presentation: Quantitative Safety and
Selectivity Data
A critical aspect of a drug's safety profile is its selectivity and off-target effects. The following

tables summarize the available quantitative data for AMG28 and related compounds.

Table 1: Kinase Selectivity Profile of AMG28
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Parameter Value Reference

Primary Targets
PIKfyve, MAP3K14 (NIK),

TTBK1
[1][2]

PIKfyve Enzymatic IC50 2.2 nM [3]

TTBK1 Cellular IC50 (Tau

Phosphorylation)
1.85 µM [1]

Kinome Selectivity Score (S10

at 1 µM)
0.05 [3]

The selectivity score S10(1µM) = 0.05 indicates that at a concentration of 1 µM, AMG28
inhibits only 5% of the 403 wild-type human kinases screened, demonstrating its narrow

kinome-wide selectivity.[3][4][5][6]

Table 2: Comparative Cytotoxicity of PIKfyve Inhibitors

Compound Cell Line Assay Endpoint Result Reference

YM201636
Calu-1

(NSCLC)
XTT IC50 (72h) 15.03 µM [7]

YM201636
HCC827

(NSCLC)
XTT IC50 (72h) 11.07 µM [7]

Apilimod

Non-

Hodgkin's

Lymphoma B-

cells vs.

Normal B-

lymphocytes

Not Specified
Selective

Toxicity

Selectively

toxic to

cancer cells

[8]

Related

1,3,5-triazine

derivatives

Not Specified
Cytotoxicity

Assay
CC50

47.77 µM and

46.39 µM
[3]

Table 3: In Vivo and Clinical Safety Observations for Related Compounds
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Compound
Class

Compound
Model/Populati
on

Key Safety
Findings

Reference

PIKfyve Inhibitor Apilimod

Human Clinical

Trials (Crohn's

disease,

Rheumatoid

Arthritis)

Mild to moderate

adverse events

including

nausea,

headache,

fatigue, and

nasopharyngitis.

No significant

adverse safety

signals reported.

[8][9]

PIKfyve Inhibitor YM201636
In vivo mouse

model

Inhibited tumor

growth without

notable systemic

toxicity at 2

mg/kg.

[10]

NIK Inhibitor B022
In vivo mouse

model

Protected

against toxin-

induced liver

inflammation and

injury.

[11][12][13]

TTBK1 Inhibitor TTBK1-IN-1
Primary mouse

neuronal cultures

Decrease in

neurite length at

50 µM and 100

µM after 12-18

hours.

[14]

Experimental Protocols
Standard preclinical safety assessment involves a battery of in vitro and in vivo tests. The

following are generalized protocols for key safety and toxicity assays relevant to the evaluation

of kinase inhibitors like AMG28.
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In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a compound that causes a defined level of cell

death or inhibition of cell proliferation in various cell lines.

General Protocol (e.g., MTT Assay):

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., AMG28)

for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated (negative) and

positive controls.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 or CC50 value (the concentration that inhibits 50% of cell growth or

viability).

Genotoxicity Assays
Objective: To assess the potential of a compound to induce genetic mutations or chromosomal

damage.

1. Bacterial Reverse Mutation Assay (Ames Test):

Principle: This test uses strains of Salmonella typhimurium with mutations in the histidine

operon, rendering them unable to synthesize histidine. The assay measures the ability of a

test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free

medium.
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General Protocol:

Expose the bacterial strains to various concentrations of the test compound, with and

without a metabolic activation system (S9 fraction from rat liver).

Plate the treated bacteria on a minimal agar medium lacking histidine.

Incubate the plates for 48-72 hours.

Count the number of revertant colonies. A significant, dose-dependent increase in the

number of revertant colonies compared to the negative control indicates a mutagenic

potential.[4][15][16][17]

2. In Vitro Micronucleus Assay:

Principle: This assay detects chromosomal damage by identifying micronuclei, which are

small, extranuclear bodies formed from chromosome fragments or whole chromosomes that

lag behind during cell division.

General Protocol:

Treat mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with the

test compound at various concentrations, with and without metabolic activation.

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

Harvest, fix, and stain the cells.

Score the frequency of micronuclei in binucleated cells using a microscope. A significant

increase in micronucleated cells indicates clastogenic or aneugenic activity.[2][12][13][18]

In Vivo Toxicity Studies
Objective: To evaluate the systemic toxicity of a compound in animal models.

1. Acute Oral Toxicity Study:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2725273/
https://www.selleckchem.com/products/b022.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141475/
https://www.researchgate.net/figure/Change-in-cell-viability-upon-exposure-to-different-concentrations-of-compounds-3e-3f-in_fig2_311455265
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12186
https://www.medchemexpress.com/b022.html
https://pubmed.ncbi.nlm.nih.gov/27871061/
https://www.researchgate.net/publication/267761197_Can_in_vitro_mammalian_cell_genotoxicity_test_results_be_used_to_complement_positive_results_in_the_Ames_test_and_help_predict_carcinogenic_or_in_vivo_genotoxic_activity_I_Reports_of_individual_databa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: To determine the median lethal dose (LD50) and identify signs of toxicity after a

single oral administration of the compound.

General Protocol:

Administer the test compound at various dose levels to groups of rodents (usually rats or

mice).

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for

a period of 14 days.

Perform a gross necropsy on all animals at the end of the study.

Calculate the LD50 value.[6][19][20][21]

2. Repeated Dose Toxicity Study (e.g., 28-day study):

Principle: To assess the cumulative toxic effects of a compound after repeated daily

administration over a 28-day period.

General Protocol:

Administer the test compound daily to groups of rodents at three or more dose levels for

28 days.

Monitor clinical signs, body weight, food and water consumption throughout the study.

Collect blood and urine samples for hematology and clinical chemistry analysis.

At the end of the treatment period, perform a detailed necropsy, weigh major organs, and

collect tissues for histopathological examination.

Identify the No-Observed-Adverse-Effect Level (NOAEL).[22][23][24][25][26]

Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways

associated with the primary targets of AMG28.
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Caption: PIKfyve Signaling Pathway.
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Caption: NIK (Noncanonical NF-κB) Signaling Pathway.
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Caption: TTBK1 and Tau Phosphorylation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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